Lansoprazole sodium
CAS No.: 226904-00-3
Cat. No.: VC0003957
Molecular Formula: C16H13F3N3NaO2S
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 226904-00-3 |
---|---|
Molecular Formula | C16H13F3N3NaO2S |
Molecular Weight | 391.3 g/mol |
IUPAC Name | sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
Standard InChI | InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 |
Standard InChI Key | OTGPYEHFRKGRIZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] |
Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] |
Chemical Structure and Physicochemical Properties
Molecular Composition and Stereochemistry
Lansoprazole sodium is a 2,2,2-trifluoroethoxypyridyl derivative of timoprazole, characterized by a benzimidazole core linked to a pyridine ring via a methylsulfinyl group . The sodium salt formation occurs at the sulfinyl oxygen, resulting in improved aqueous solubility. X-ray crystallography reveals a planar benzimidazole moiety and a twisted pyridine ring, with the sodium ion coordinated to the sulfoxide group and water molecules .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 391.3 g/mol | |
pKa (sulfinyl group) | 4.0 | |
LogP (octanol/water) | 2.5 | |
Aqueous Solubility (25°C) | 50 mg/mL | |
Melting Point | 166–168°C (decomposes) |
The racemic nature of lansoprazole sodium necessitates enantiomeric resolution in pharmacokinetic studies, though clinical use employs the racemate due to comparable efficacy between (R)- and (S)-isomers .
Pharmacokinetic Profile
Absorption and Bioavailability
Oral administration of lansoprazole sodium demonstrates rapid absorption, with time to maximum plasma concentration () varying by formulation:
Bioavailability exceeds 80% even after first-dose administration, attributable to the sodium salt’s enhanced dissolution in gastric fluid . Co-administration with sodium bicarbonate (1100 mg) accelerates absorption by neutralizing gastric pH, achieving therapeutic plasma levels within 15 minutes .
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 isoforms (CYP2C19 > CYP3A4) generates two primary metabolites:
Elimination occurs predominantly through biliary excretion (70%), with renal clearance accounting for 30% of the dose. Plasma half-life () ranges from 1.4–2 hours, but acid suppression persists for 24+ hours due to irreversible proton pump inhibition .
Pharmacodynamic Mechanisms
Proton Pump Inhibition
Lansoprazole sodium’s sulfoxide group undergoes acid-catalyzed conversion to a sulfenic acid intermediate, which forms disulfide bonds with cysteine residues (Cys813 and Cys822) on the -ATPase . This covalent modification inactivates the enzyme, reducing basal and stimulated acid secretion by 85–98% at steady state .
Intragastric pH Modulation
Clinical trials demonstrate superior acid suppression with lansoprazole sodium compared to older PPIs:
Table 2: pH > 4.0 Duration (24-Hour Period)
Dose Regimen | T Preparation | R Preparation |
---|---|---|
Single-dose (30 mg) | 68.2% | 54.7% |
Multiple-dose (7 days) | 72.9% | 65.1% |
The immediate-release formulation maintains pH > 4.0 for 14.3 hours/day versus 12.1 hours/day for delayed-release forms .
Synthesis and Manufacturing
Industrial Synthesis
A patented water-based synthesis eliminates organic solvents, enhancing safety and yield :
Reaction Scheme:
\text{Lansoprazole} + \text{NaOH} \xrightarrow[-6\,^\circ\text{C}]{H_2O} \text{Lansoprazole Sodium} \quad (\text{Yield: 99\%})[5]Key process parameters:
-
Molar ratio (Lansoprazole:NaOH) = 1:1–1.2
-
Reaction temperature = -6–6°C
This method reduces production costs by 40% compared to traditional organic-phase synthesis .
Clinical Applications
Approved Indications
-
Gastroesophageal reflux disease (GERD): Healing rates of 82–92% at 8 weeks (30 mg/day)
-
Zollinger-Ellison syndrome: Dose titration up to 180 mg/day maintains pH > 4.0
-
Helicobacter pylori eradication: Triple therapy (30 mg BID + amoxicillin + clarithromycin) achieves 88–94% success
Off-Label Uses
-
NSAID-induced ulcer prophylaxis: 15 mg/day reduces ulcer incidence by 75%
-
Stress ulcer prevention in ICU: Continuous infusion (6 mg/hr) outperforms intermittent dosing
Comparative Efficacy Analysis
Table 3: Mean Daily pH (24-Hour Monitoring)
PPI (30 mg) | pH > 4.0 Duration | AUC (mg·h/L) |
---|---|---|
Lansoprazole sodium | 14.7 h | 2,450 |
Omeprazole | 12.1 h | 1,980 |
Pantoprazole | 11.4 h | 1,760 |
Lansoprazole sodium’s faster and higher AUC correlate with prolonged acid suppression .
Future Perspectives
Novel Formulations
-
Orally disintegrating tablets: Bioequivalent to capsules (AUC ratio 1.03)
-
Continuous IV infusion: Phase III trials for critical care applications
Genetic Polymorphism Considerations
CYP2C19 poor metabolizers exhibit 3.5-fold higher AUC, necessitating dose adjustments in 15–20% of Asians .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume